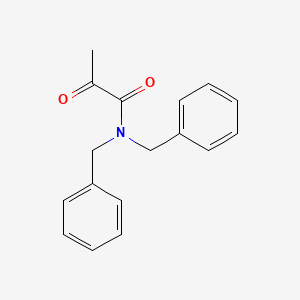
Propanamide, 2-oxo-N,N-bis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-oxo-N,N-bis(phenylmethyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide backbone with two phenylmethyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 2-oxo-N,N-bis(phenylmethyl)- typically involves the reaction of propanoic acid derivatives with benzylamine under specific conditions. One common method is the condensation reaction between propanoic acid and benzylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of Propanamide, 2-oxo-N,N-bis(phenylmethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its amide structure is a common motif in drug design, contributing to the stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Propanamide, 2-oxo-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The phenylmethyl groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Propanamide: A simpler amide with a single propanamide backbone.
N-Phenylpropanamide: Contains a phenyl group attached to the nitrogen atom.
2,2-Dimethyl-N-phenylpropanamide: Features two methyl groups and a phenyl group attached to the nitrogen atom.
Uniqueness: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- is unique due to the presence of two phenylmethyl groups, which significantly influence its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields.
Propriétés
Numéro CAS |
64201-00-9 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N,N-dibenzyl-2-oxopropanamide |
InChI |
InChI=1S/C17H17NO2/c1-14(19)17(20)18(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
Clé InChI |
JWRXEDBFFOTJNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
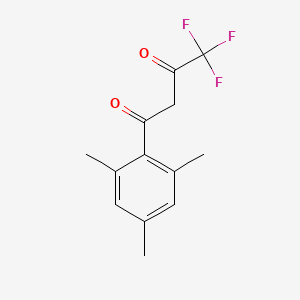
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)

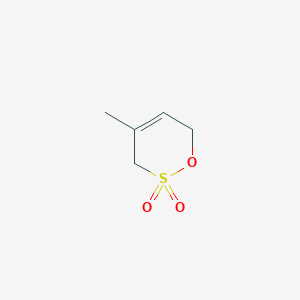
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
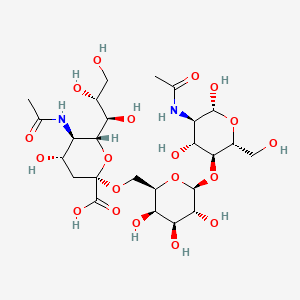

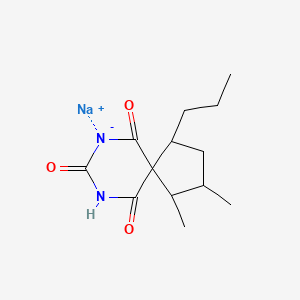
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)

